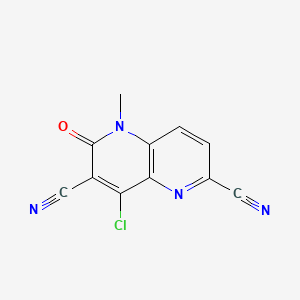![molecular formula C7H3F2N3 B13683105 5,7-Difluoropyrido[3,4-b]pyrazine](/img/structure/B13683105.png)
5,7-Difluoropyrido[3,4-b]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Difluoropyrido[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound that features a pyridine ring fused with a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoropyrido[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-difluoropyridine with hydrazine derivatives, followed by cyclization to form the desired pyrazine ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
化学反応の分析
Types of Reactions: 5,7-Difluoropyrido[3,4-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine atoms.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atoms.
科学的研究の応用
5,7-Difluoropyrido[3,4-b]pyrazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5,7-Difluoropyrido[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
類似化合物との比較
Pyrrolopyrazine: Another nitrogen-containing heterocyclic compound with similar biological activities.
Pyrazolopyridine: A compound with a pyrazole ring fused to a pyridine ring, exhibiting similar chemical properties.
Uniqueness: 5,7-Difluoropyrido[3,4-b]pyrazine is unique due to the presence of fluorine atoms, which can enhance its biological activity and stability. The fluorine atoms can also influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C7H3F2N3 |
|---|---|
分子量 |
167.12 g/mol |
IUPAC名 |
5,7-difluoropyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C7H3F2N3/c8-5-3-4-6(7(9)12-5)11-2-1-10-4/h1-3H |
InChIキー |
VHTQUKARAIQABG-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C(=N1)C=C(N=C2F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Benzyl-8-Boc-1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13683024.png)
![2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13683035.png)

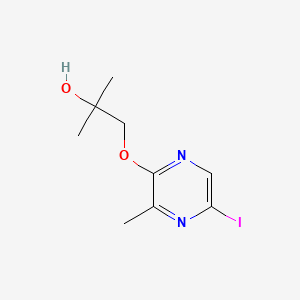

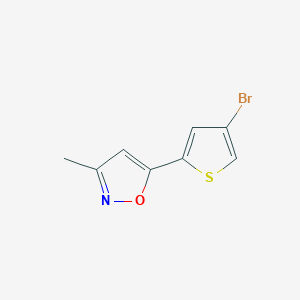

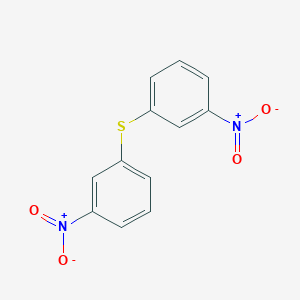
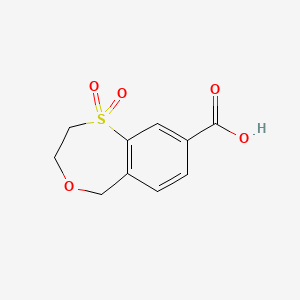
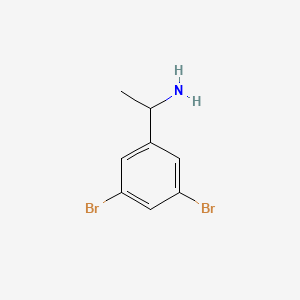
![6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B13683092.png)

